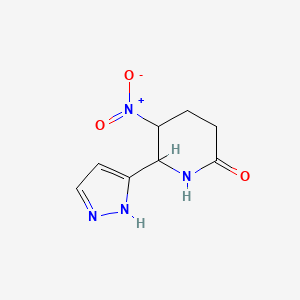

5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one

Descripción

5-Nitro-6-(1H-pyrazol-3-yl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one (a six-membered lactam ring) substituted at the 5-position with a nitro (-NO₂) group and at the 6-position with a 1H-pyrazol-3-yl moiety. The nitro group imparts strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Propiedades

IUPAC Name |

5-nitro-6-(1H-pyrazol-5-yl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c13-7-2-1-6(12(14)15)8(10-7)5-3-4-9-11-5/h3-4,6,8H,1-2H2,(H,9,11)(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLHLORKVZDLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitro-substituted piperidine derivative with a pyrazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-6-(1H-pyrazol-3-yl)piperidin-2-one, while substitution reactions can introduce various functional groups at the nitro position .

Aplicaciones Científicas De Investigación

5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole moiety can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Compound 1: 5-Nitro-6-(1,2,5-Trimethyl-1H-Pyrrol-3-yl)piperidin-2-one

Structural Differences :

- Piperidinone Substituents: Retains the 5-nitro group but replaces the pyrazole with a 1,2,5-trimethylpyrrol-3-yl group.

- Heterocycle : Pyrrole (one nitrogen atom) vs. pyrazole (two nitrogen atoms). The pyrrole ring is substituted with three methyl groups, increasing steric bulk.

Electronic and Steric Effects :

- Pyrrole is less polarizable than pyrazole due to fewer nitrogen atoms, which may weaken noncovalent interactions (e.g., hydrogen bonding) .

Molecular Formula : C₁₂H₁₇N₃O₃

Implications :

- Increased lipophilicity from methyl groups may enhance membrane permeability but reduce aqueous solubility.

- The absence of pyrazole’s second nitrogen limits hydrogen-bonding capability, altering interaction profiles in biological targets.

Compound 2: 5-Amino-6-(1-Ethyl-1H-Pyrazol-5-yl)piperidin-2-one

Structural Differences :

- Piperidinone Substituents: Nitro (-NO₂) replaced by an amino (-NH₂) group, converting an electron-withdrawing group to an electron-donating one.

- Heterocycle : Pyrazole substituted with an ethyl group at the 1-position (vs. unsubstituted pyrazole in the target compound).

Electronic and Solubility Effects :

- Ethyl substitution on pyrazole adds moderate steric bulk and lipophilicity compared to the parent pyrazole.

Molecular Formula : C₁₀H₁₆N₄O

Implications :

- Higher solubility in polar solvents due to the amino group’s hydrogen-bonding capacity.

- The ethyl group may improve metabolic stability by shielding reactive sites but could reduce binding to hydrophilic targets.

Comparative Analysis Table

| Property | Target Compound | Compound 1 (Trimethylpyrrole) | Compound 2 (Amino-Ethylpyrazole) |

|---|---|---|---|

| Piperidinone Substituent | 5-NO₂, 6-pyrazole | 5-NO₂, 6-trimethylpyrrole | 5-NH₂, 6-ethylpyrazole |

| Heterocycle Type | Pyrazole (2 N atoms) | Pyrrole (1 N atom) | Pyrazole (2 N atoms) |

| Key Functional Groups | Nitro, lactam | Nitro, lactam, methyl | Amino, lactam, ethyl |

| Molecular Formula | C₈H₈N₄O₃ | C₁₂H₁₇N₃O₃ | C₁₀H₁₆N₄O |

| Electron Effects | Strongly electron-withdrawing (NO₂) | Electron-withdrawing (NO₂) | Electron-donating (NH₂) |

| Steric Bulk | Moderate | High (trimethyl) | Moderate (ethyl) |

| Solubility | Moderate (polar aprotic solvents) | Low (lipophilic methyl groups) | High (polar protic solvents) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.